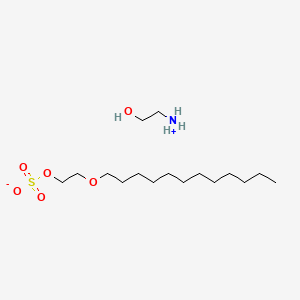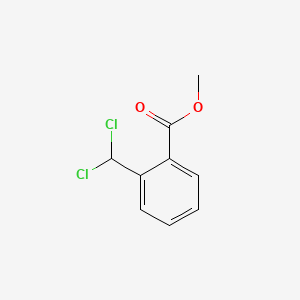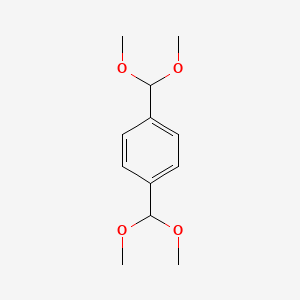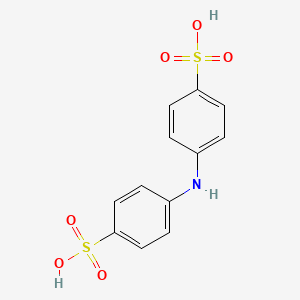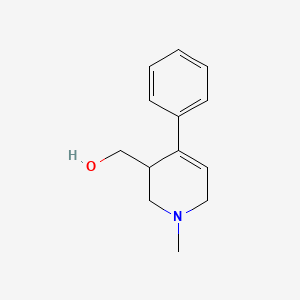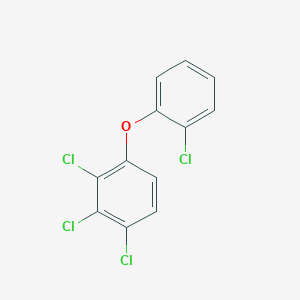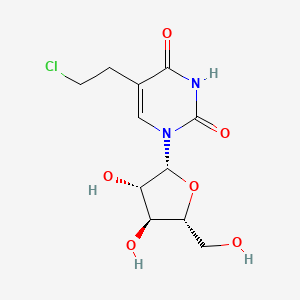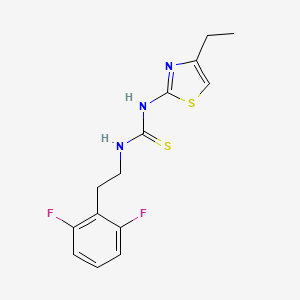
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium is a quaternary ammonium compound with the molecular formula C24H47NO4 and a molecular weight of 413.64 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium typically involves the reaction of a quaternary ammonium salt with a carboxylate ester. The process may include multiple steps of organic synthesis, such as esterification and quaternization reactions . Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility and stability of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, detergents, and other consumer goods.
Mechanism of Action
The mechanism of action of (Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium involves its interaction with biological membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. Additionally, it can interact with proteins and enzymes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- (Carboxylatomethyl)dimethyl(2-palmitoyloxyethyl)ammonium
- (Carboxylatomethyl)dimethyl(2-lauroylglyceryloxyethyl)ammonium
- (Carboxylatomethyl)dimethyl(2-myristoyloxyethyl)ammonium
Uniqueness
Compared to similar compounds, (Carboxylatomethyl)dimethyl(2-stearoyloxyethyl)ammonium is unique due to its specific fatty acid chain length (stearoyl group) and its surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial activities .
Properties
CAS No. |
68758-97-4 |
|---|---|
Molecular Formula |
C24H47NO4 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-[dimethyl(2-octadecanoyloxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/C24H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-21-20-25(2,3)22-23(26)27/h4-22H2,1-3H3 |
InChI Key |
SAIRUYBSQSGGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


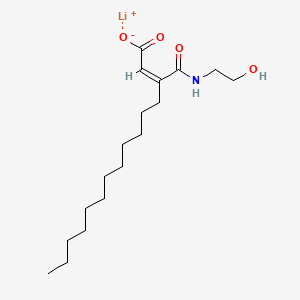
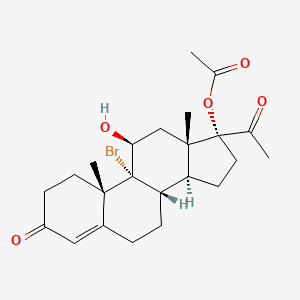
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
